4-CHLORO-N-{3-[(3,5-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE
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Overview
Description
4-CHLORO-N-{3-[(3,5-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{3-[(3,5-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core.
Industrial Production Methods
the general principles of green chemistry and efficient synthetic routes are likely employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-{3-[(3,5-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions may produce various substituted quinoxaline derivatives .
Scientific Research Applications
4-CHLORO-N-{3-[(3,5-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{3-[(3,5-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
Uniqueness
What sets 4-CHLORO-N-{3-[(3,5-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C22H19ClN4O2S |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
4-chloro-N-[3-(3,5-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H19ClN4O2S/c1-14-11-15(2)13-17(12-14)24-21-22(26-20-6-4-3-5-19(20)25-21)27-30(28,29)18-9-7-16(23)8-10-18/h3-13H,1-2H3,(H,24,25)(H,26,27) |
InChI Key |
GCWTUFJNQKYKFO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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